4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine serves as a foundational substrate for synthesizing various heterocyclic compounds, demonstrating significant versatility in organic synthesis. Gajda et al. (2015) highlighted its role in producing tetrahydrobenzothienopyrimidine derivatives, exploring their crystal and molecular structures. These derivatives exhibit intriguing properties due to their complex π-electron delocalization effects, making them promising candidates for developing novel biologically active heterocycles. The study also delves into the effects of substituents, polycyclic structure, and crystal packing on the aromaticity of the fused heterocyclic rings, providing insights into the destabilization of aromaticity in larger heterocyclic systems (Gajda, Astakhina, Ejsmont, Kolomeitsev, Kovalenko, & Zarychta, 2015).
Antimicrobial and Biological Activity
Further research into tetrahydrobenzothienopyrimidine derivatives, including those derived from this compound, reveals their potential as antimicrobial agents. Bhuiyan et al. (2006) synthesized and evaluated the antimicrobial activity of new thienopyrimidine derivatives, showcasing the methodological approach and the pronounced antimicrobial activity exhibited by some of these derivatives (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Antineoplastic Agents
The synthesis of this compound also contributes to the field of antineoplastic agents. Nguyen et al. (1990) explored its use in generating 4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles through the Fischer indolization process. These compounds were then tested for antitumor activity, identifying them as a promising class of antineoplastic agents based on their in vitro and in vivo efficacy against various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Properties
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-6-13-10(15-12)9-7-4-2-3-5-8(7)16-11(9)14-6/h2-5,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVYMPZJWVYGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351409 | |
Record name | 4-Hydrazinyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77995-54-1 | |
Record name | 4-Hydrazinyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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